Berninamycin A

Descripción general

Descripción

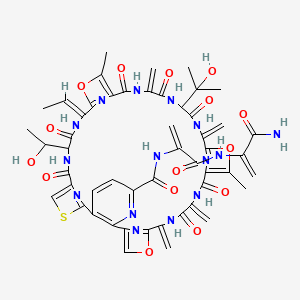

La Berninamicina A es un antibiótico de péptido cíclico altamente modificado producido por la bacteria Streptomyces bernensis . Pertenece a la clase de antibióticos tiopéptidos, que son conocidos por su potente actividad contra las bacterias Gram-positivas . La Berninamicina A contiene dos anillos de oxazol y un cromóforo único de piridotiazolopiridinio, lo que la hace estructuralmente distinta de otros antibióticos .

Métodos De Preparación

La Berninamicina A se produce típicamente a través de la expresión heteróloga de su cúmulo de genes biosintéticos de especies de Streptomyces derivadas del mar . El cúmulo de genes puede introducirse en diferentes huéspedes modelo terrestres de Streptomyces, lo que lleva a la producción de Berninamicina A y otros compuestos relacionados . La ruta sintética implica la modificación postraduccional de preproteínas generadas ribosómicamente, lo que resulta en la formación de la estructura de tiopéptido

Análisis De Reacciones Químicas

La Berninamicina A experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de la Berninamicina A puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede dar como resultado la formación de análogos de tiopéptidos reducidos .

Aplicaciones Científicas De Investigación

La Berninamicina A tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. En química, se utiliza como compuesto modelo para estudiar la biosíntesis de tiopéptidos y las modificaciones postraduccionales . En biología, la Berninamicina A se estudia por su potente actividad antibacteriana contra las bacterias Gram-positivas, incluido el Staphylococcus aureus resistente a la meticilina (MRSA) y los enterococos resistentes a la vancomicina (VRE) . En medicina, tiene posibles aplicaciones terapéuticas como antibiótico para el tratamiento de infecciones bacterianas . Además, la Berninamicina A se utiliza en la investigación industrial para desarrollar nuevos antibióticos y comprender los mecanismos de resistencia .

Mecanismo De Acción

El principal mecanismo de acción de la Berninamicina A implica la unión a la subunidad ribosómica 50S bacteriana, específicamente dirigido al centro asociado a la GTPasa . Esta unión interrumpe la síntesis de proteínas al interferir con la función del sitio A ribosómico . La Berninamicina A afecta varias funciones del ribosoma, incluida la unión de factores no ribosómicos y nucleótidos de guanina . La estructura única del compuesto le permite inhibir eficazmente la síntesis de proteínas bacterianas, lo que lleva a su potente actividad antibacteriana .

Comparación Con Compuestos Similares

La Berninamicina A forma parte de la clase de antibióticos tiopéptidos, que incluye otros compuestos como la tioestreptona, la nosiheptina y la GE2270 . Estos antibióticos comparten un anillo central que contiene nitrógeno sustituido con azol y son conocidos por su potente actividad contra las bacterias Gram-positivas . La Berninamicina A es única debido a su cromóforo de piridotiazolopiridinio y su mecanismo de acción específico . A diferencia de algunos otros tiopéptidos, la Berninamicina A no exhibe actividad inhibitoria del proteasoma . Esta característica distintiva la convierte en un compuesto valioso para estudiar la síntesis de proteínas bacterianas y desarrollar nuevos antibióticos .

Actividad Biológica

Introduction

Berninamycin A is a cyclic thiopeptide antibiotic first isolated from Streptomyces bernensis. It belongs to a class of antibiotics characterized by a complex macrocyclic structure that includes thiazole and oxazole rings. This compound has garnered attention due to its unique mechanism of action and potential therapeutic applications, particularly against Gram-positive bacteria.

Chemical Structure

The structure of this compound features a central pyridine/tetrapyridine/dehydropiperidine ring with multiple thiazole substituents. The molecular formula is C₁₆H₁₉N₃O₃S₄, and its molecular weight is approximately 397.55 g/mol. The structural complexity contributes to its biological activity, which involves binding to ribosomal subunits and inhibiting protein synthesis in bacteria.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₃S₄ |

| Molecular Weight | 397.55 g/mol |

| Mechanism of Action | Inhibition of protein biosynthesis |

| Target Organisms | Gram-positive bacteria |

Mechanism of Action

This compound exerts its antibacterial effects primarily through the inhibition of protein biosynthesis. It binds to the ribosomal RNA and protein complex (23S RNA with protein L11), disrupting the function of the ribosomal A site, similar to other thiopeptides like thiostrepton . Notably, this compound does not exhibit proteasome inhibitory activity, distinguishing it from some other thiopeptides .

Antibacterial Activity

Research has demonstrated that this compound displays significant antibacterial activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) against Bacillus subtilis has been reported as 6.3 μM . The compound's efficacy against other pathogens, including Staphylococcus aureus, remains an area of active investigation.

Case Studies and Research Findings

- Antibacterial Efficacy : In a study examining the antibacterial properties of this compound, it was found to be effective against multiple strains of Gram-positive bacteria. The study highlighted its potential in treating infections caused by antibiotic-resistant strains .

- Host-Dependent Expression : Research involving the heterologous expression of the berninamycin gene cluster in different Streptomyces species revealed that variations in expression levels can lead to the production of linear derivatives with differing bioactivities. This suggests that environmental factors may influence the antibiotic's effectiveness .

- Mechanistic Studies : Investigations into the mechanistic aspects of this compound have indicated that it can induce autophagy in host cells, a process that may contribute to its antibacterial effects by enhancing intracellular clearance of pathogens . This property is particularly relevant in the context of treating infections caused by intracellular bacteria such as Mycobacterium tuberculosis.

Comparative Biological Activity

The following table summarizes the biological activities and characteristics of this compound compared to other thiopeptides:

| Compound | MIC (μM) | Mechanism of Action | Proteasome Inhibition | Autophagy Induction |

|---|---|---|---|---|

| This compound | 6.3 | Inhibition of protein synthesis | No | Yes |

| Thiostrepton | 0.5 | Inhibition of protein synthesis | Yes | Yes |

| Nosiheptide | 1.0 | Inhibition of protein synthesis | Yes | Yes |

This compound represents a promising candidate for further research in antibiotic development due to its unique mechanism of action and effectiveness against Gram-positive bacteria. Its ability to induce autophagy adds an intriguing dimension to its biological activity, potentially enhancing its therapeutic applications. Continued studies on its derivatives and mechanisms will be essential for understanding its full potential in clinical settings.

References

Propiedades

IUPAC Name |

(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H51N15O15S/c1-13-28-49-65-34(26(10)81-49)45(76)56-21(5)40(71)66-36(51(11,12)78)46(77)58-23(7)48-64-33(25(9)80-48)44(75)55-20(4)39(70)57-22(6)47-61-30(16-79-47)35-27(50-62-31(17-82-50)42(73)63-32(24(8)67)43(74)60-28)14-15-29(59-35)41(72)54-19(3)38(69)53-18(2)37(52)68/h13-17,24,32,36,67,78H,2-7H2,1,8-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,75)(H,56,76)(H,57,70)(H,58,77)(H,60,74)(H,63,73)(H,66,71)/b28-13-/t24-,32+,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFFHXXVDGAVPH-DKFXDEMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H51N15O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1146.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58798-97-3 | |

| Record name | Berninamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058798973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BERNINAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2B3X4HA2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.